molecular formula C12H27Al B14213854 Ethylbis(3-methylbutyl)alumane CAS No. 569660-11-3

Ethylbis(3-methylbutyl)alumane

Cat. No.: B14213854
CAS No.: 569660-11-3
M. Wt: 198.32 g/mol
InChI Key: MLZKSTUDPXLEQH-UHFFFAOYSA-N
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Description

Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the formula $ \text{Al(C}2\text{H}5\text{)(CH}2\text{CH(CH}2\text{CH}3\text{))}2 $. Structurally, it features an ethyl group ($-\text{C}2\text{H}5$) and two branched 3-methylbutyl ($-\text{CH}2\text{CH(CH}2\text{CH}_3\text{)}$) ligands bonded to an aluminum center. This compound belongs to the class of trialkylaluminum species, which are widely used in industrial catalysis and organometallic synthesis. Its branched alkyl substituents confer steric bulk, influencing its reactivity and stability compared to linear analogs .

Properties

CAS No.

569660-11-3

Molecular Formula

C12H27Al

Molecular Weight

198.32 g/mol

IUPAC Name

ethyl-bis(3-methylbutyl)alumane

InChI

InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3;

InChI Key

MLZKSTUDPXLEQH-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CCC(C)C)CCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:

AlCl3+EtMgBr+3-MBuMgBrEtAl(3-MBu)2+MgBr2\text{AlCl}_3 + \text{EtMgBr} + \text{3-MBuMgBr} \rightarrow \text{EtAl(3-MBu)}_2 + \text{MgBr}_2 AlCl3​+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2​+MgBr2​

This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .

Chemical Reactions Analysis

Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.

    Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.

    Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .

Scientific Research Applications

Ethylbis(3-methylbutyl)alumane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

Ethylbis(3-methylbutyl)alumane can be compared to other trialkylaluminum compounds, such as Triisobutylaluminium ($ \text{Al(CH}2\text{CH(CH}3\text{)}2\text{)}3 $) and Triethylaluminum ($ \text{Al(C}2\text{H}5\text{)}_3 $).

Property This compound Triisobutylaluminium Triethylaluminum
Molecular Formula $ \text{C}{11}\text{H}{25}\text{Al} $ $ \text{C}{12}\text{H}{27}\text{Al} $ $ \text{C}6\text{H}{15}\text{Al} $
Substituent Type Mixed (ethyl + branched alkyl) Branched (isobutyl) Linear (ethyl)
Steric Bulk Moderate (due to mixed substituents) High (three branched groups) Low (linear groups)
Reactivity Likely less pyrophoric than linear analogs Highly pyrophoric Extremely pyrophoric
Typical Applications Niche catalysis or synthesis Polymerization catalysts Ziegler-Natta catalysts
  • Steric Effects : The branched 3-methylbutyl groups in this compound reduce its reactivity compared to linear triethylaluminum, as bulkier ligands hinder access to the aluminum center. This contrasts with Triisobutylaluminium, which has even greater steric hindrance due to three isobutyl groups .
  • Pyrophoricity : Triethylaluminum ignites spontaneously in air, whereas Triisobutylaluminium requires stringent handling protocols (e.g., aluminized protective suits) to prevent combustion . This compound’s mixed substituents may moderate its pyrophoric tendencies, but empirical data are lacking.

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